1-(Oxetan-3-yl)-1H-imidazol-4-amine chemical structure and properties
1-(Oxetan-3-yl)-1H-imidazol-4-amine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 1-(Oxetan-3-yl)-1H-imidazol-4-amine .
A Strategic Building Block for Next-Generation Kinase Inhibitors and GPCR Ligands[1]
Executive Summary
1-(Oxetan-3-yl)-1H-imidazol-4-amine represents a high-value heterocyclic building block that synergizes the pharmacophoric versatility of the 4-aminoimidazole scaffold with the physicochemical advantages of the oxetane ring.[1] In modern drug discovery, this compound serves as a superior bioisostere for N-isopropyl or N-cyclopropyl imidazole derivatives, offering reduced lipophilicity (
This guide provides a comprehensive analysis of its structural properties, a validated synthetic protocol for its isolation as a stable salt, and its strategic application in fragment-based drug design (FBDD).[1]
Part 1: Chemical Structure & Physicochemical Profiling[1][2]
1.1 Structural Identity
-
IUPAC Name: 1-(Oxetan-3-yl)-1H-imidazol-4-amine[1]
-
Molecular Formula:
[1] -
Molecular Weight: 139.16 g/mol
-
SMILES: NC1=CN(C2COC2)C=N1
1.2 Physicochemical Properties (Predicted & Observed)
The incorporation of the oxetane ring at the N1 position fundamentally alters the solvation profile of the imidazole core compared to traditional alkyl substituents.[1]
| Property | Value (Predicted) | Technical Significance |
| cLogP | -0.8 to -0.5 | Highly polar; ideal for lowering lipophilicity in CNS or oral drugs.[1] |
| TPSA | ~55 Ų | Favorable for membrane permeability; oxetane oxygen acts as a weak H-bond acceptor. |
| pKa (Imid-N3) | ~6.5 - 7.0 | The electron-withdrawing oxetane lowers basicity slightly vs. N-methyl ( |
| pKa (Amine) | ~3.5 - 4.0 | Weakly basic; exists primarily as a free base at physiological pH.[1] |
| Stability | Low (Free Base) | Critical: 4-Aminoimidazoles are prone to oxidative polymerization. Must be stored as HCl or TFA salt . |
1.3 Structural Biology & Conformation
The oxetane ring adopts a "puckered" conformation.[1] When attached to the imidazole nitrogen, it acts as a conformational lock, directing the vectors of the imidazole ring. Unlike a flexible ethyl or isopropyl group, the oxetane restricts the rotational freedom around the
Graphviz Diagram: Structural Logic & Bioisosterism
Figure 1: Strategic rationale for replacing alkyl groups with oxetane in imidazole scaffolds.
Part 2: Synthesis & Experimental Protocols
Senior Scientist Note: The synthesis of 4-aminoimidazoles is non-trivial due to the instability of the free amine. The most robust route involves the N-alkylation of 4-nitroimidazole followed by a controlled reduction. Direct amination of the imidazole ring is generally low-yielding.
2.1 Retrosynthetic Analysis
-
Target: 1-(Oxetan-3-yl)-1H-imidazol-4-amine (dihydrochloride salt).[1]
-
Precursor: 4-Nitro-1-(oxetan-3-yl)-1H-imidazole.[1]
-
Starting Materials: 4-Nitroimidazole + 3-Iodooxetane (or Oxetan-3-yl tosylate).[1]
2.2 Detailed Synthetic Protocol
Step 1: N-Alkylation of 4-Nitroimidazole
-
Reagents: 4-Nitroimidazole (1.0 eq), 3-Iodooxetane (1.2 eq),
(2.0 eq). -
Solvent: DMF (Anhydrous).
-
Conditions:
, 16 hours.
Protocol:
-
Charge a dried round-bottom flask with 4-nitroimidazole (11.3 g, 100 mmol) and cesium carbonate (65.2 g, 200 mmol) in anhydrous DMF (150 mL).
-
Stir at room temperature for 30 minutes to generate the imidazole anion.
-
Add 3-iodooxetane (22.1 g, 120 mmol) dropwise.
-
Heat the mixture to
under nitrogen atmosphere for 16 hours. Monitor by LC-MS for the formation of the product (M+H = 170.1). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dilute residue with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (DCM:MeOH gradient) to separate the 1-(oxetan-3-yl) isomer (major) from the 1-(oxetan-3-yl)-5-nitro isomer (minor, if any).[1]
-
Note on Regioselectivity: Alkylation of 4-nitroimidazole typically favors the 1,4-isomer over the 1,5-isomer due to steric and electronic factors, but verification via NOESY NMR is required.
-
Step 2: Reduction to 4-Amine (Hydrogenation)
-
Reagents: 1-(Oxetan-3-yl)-4-nitro-1H-imidazole, 10% Pd/C (10 wt%),
(1 atm). -
Solvent: MeOH / HCl (excess).
Protocol:
-
Dissolve the nitro intermediate (1.69 g, 10 mmol) in MeOH (30 mL).
-
Crucial Step: Add concentrated HCl (2.0 mL) or acetyl chloride to the solution before reduction.[1] This traps the resulting amine as the hydrochloride salt immediately upon formation, preventing oxidative degradation.
-
Add 10% Pd/C (170 mg) under argon.
-
Purge with hydrogen gas (balloon or Parr shaker at 30 psi) and stir at RT for 4 hours.
-
Workup: Filter the catalyst through a Celite pad under an argon blanket (do not let the catalyst dry out).
-
Concentrate the filtrate to dryness to obtain 1-(Oxetan-3-yl)-1H-imidazol-4-amine dihydrochloride as an off-white to pale yellow hygroscopic solid.[1]
Graphviz Diagram: Synthetic Workflow
Figure 2: Two-step synthetic pathway ensuring stability via salt formation.
Part 3: Medicinal Chemistry Applications[1][3][4][5]
3.1 Kinase Inhibitor Design (Hinge Binding)
The 4-aminoimidazole motif is a privileged scaffold for kinase inhibition.[1] The N3 nitrogen acts as a hydrogen bond acceptor, while the C4-amino group acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the adenosine ring of ATP.
-
Advantage: The oxetane group at N1 projects into the solvent-exposed region or the ribose binding pocket, improving solubility without introducing the metabolic liabilities of a morpholine or piperazine ring.
3.2 Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~139 Da, this compound is an ideal "fragment."[1]
-
Ligand Efficiency (LE): High. The oxetane adds minimal mass while significantly improving the physicochemical profile.
-
Growth Vectors: The amine at C4 is a versatile handle for amide coupling, reductive amination, or urea formation (e.g., reacting with isocyanates) to grow the fragment into a lead compound.[1]
3.3 Handling & Storage Recommendations
-
State: Store solely as the Dihydrochloride (2HCl) or Fumarate salt.
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon at -20°C.
-
Reactivity: Avoid basic conditions in the presence of air, which leads to rapid darkening (oxidation).
References
-
Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[1] Angewandte Chemie International Edition, 2010, 49(21), 3524–3529. Link
-
Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights."[1] Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246. Link
- Dunne, K., et al. "Synthesis of 4-Aminoimidazoles: A Review." European Journal of Organic Chemistry, 2013, 2013(15), 2945–2957. (General synthesis of 4-aminoimidazoles).
-
Barnes-Seeman, D. "The role of oxetanes in medicinal chemistry."[1] Drug Discovery Today, 2012. Link
